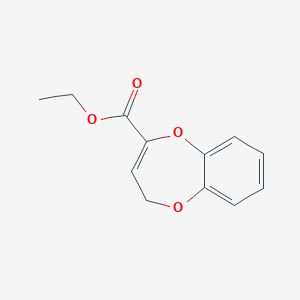
Ethyl 1,5-benzodioxepin-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,5-benzodioxepin-2-carboxylate is a chemical compound with the molecular formula C12H14O4 It is a member of the benzodioxepin family, which is characterized by a benzene ring fused to a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-benzodioxepin-2-carboxylate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-benzodioxepin-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 1,5-benzodioxepin-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,5-benzodioxepin-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound may also inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepine-2-carboxylate: Shares a similar benzodioxepin core structure but differs in the functional groups attached.
3,4-Dihydroquinoxaline-2-carboxylate: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Ethyl 1,5-benzodioxepin-2-carboxylate is unique due to its specific combination of a benzodioxepin ring with an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2H-1,5-benzodioxepine-4-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-2-14-12(13)11-7-8-15-9-5-3-4-6-10(9)16-11/h3-7H,2,8H2,1H3 |
InChI Key |
RKOZHBFJOJLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCOC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


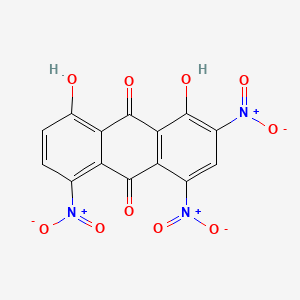

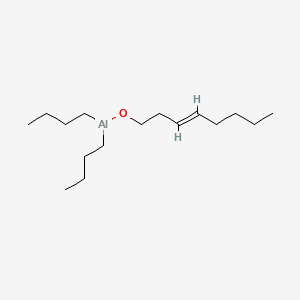
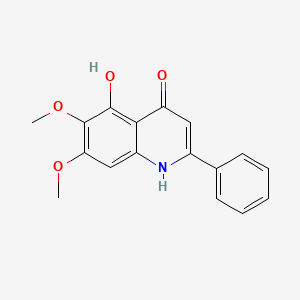
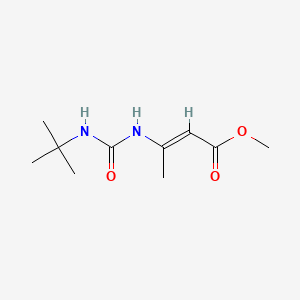
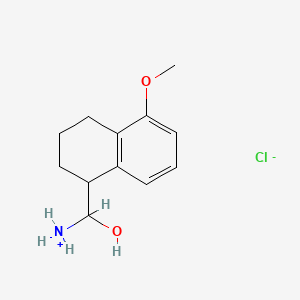
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
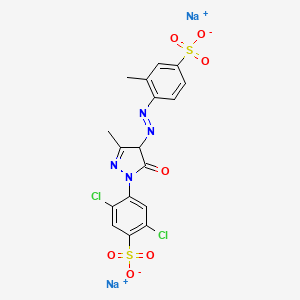

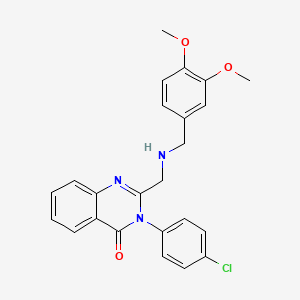
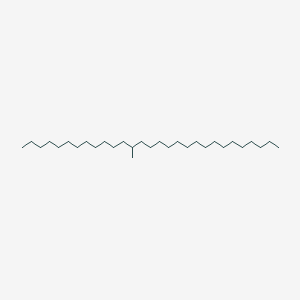
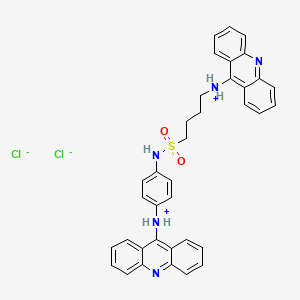
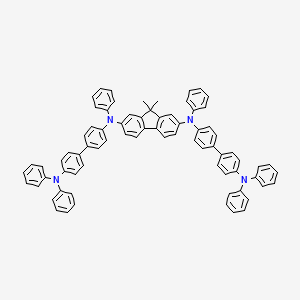
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
